Cas no 885271-06-7 (1H-Pyrazolo4,3-cpyridin-3-amine)

1H-Pyrazolo4,3-cpyridin-3-amine structure
885271-06-7 structure
商品名:1H-Pyrazolo4,3-cpyridin-3-amine
CAS番号:885271-06-7
MF:C6H6N4
メガワット:134.13864
MDL:MFCD08234761
CID:993149
PubChem ID:55252943

1H-Pyrazolo4,3-cpyridin-3-amine 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazolo[4,3-c]pyridin-3-amine
    • 1H-PYRAZOLO[4,3-C]PYRIDIN-3-YLAMINE
    • HOGPZNSRUUOAKE-UHFFFAOYSA-N
    • BS-29828
    • SCHEMBL5267580
    • DTXSID60716958
    • AKOS006286000
    • 3-Amino-5-aza-1H-indazole
    • 3-aminopyrazolo[4,3-c]-pyridine
    • AMY7672
    • CS-0208612
    • EN300-116159
    • A934497
    • 885271-06-7
    • MFCD08234761
    • BL009412
    • 2H-pyrazolo[4,3-c]pyridin-3-amine
    • DB-328926
    • 1H-Pyrazolo4,3-cpyridin-3-amine
    • MDL: MFCD08234761
    • インチ: InChI=1S/C6H6N4/c7-6-4-3-8-2-1-5(4)9-10-6/h1-3H,(H3,7,9,10)
    • InChIKey: HOGPZNSRUUOAKE-UHFFFAOYSA-N
    • ほほえんだ: C1=C2C(=CN=C1)C(=N)NN2

計算された属性

  • せいみつぶんしりょう: 134.05900
  • どういたいしつりょう: 134.059246208g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 127
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 67.6Ų

じっけんとくせい

  • PSA: 67.59000
  • LogP: 1.12130

1H-Pyrazolo4,3-cpyridin-3-amine セキュリティ情報

1H-Pyrazolo4,3-cpyridin-3-amine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1H-Pyrazolo4,3-cpyridin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-116159-0.25g
1H-pyrazolo[4,3-c]pyridin-3-amine
885271-06-7 95%
0.25g
$245.0 2023-11-13
Enamine
EN300-116159-1.0g
1H-pyrazolo[4,3-c]pyridin-3-amine
885271-06-7 95%
1.0g
$495.0 2023-02-18
eNovation Chemicals LLC
Y1124556-100mg
1H-Pyrazolo[4,3-c]pyridin-3-ylamine
885271-06-7 95%
100mg
$370 2024-07-28
TRC
H121430-50mg
1H-Pyrazolo[4,3-c]pyridin-3-amine
885271-06-7
50mg
$ 550.00 2022-06-04
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0657-500mg
1H-Pyrazolo[4,3-c]pyridin-3-ylamine
885271-06-7 97%
500mg
4579.43CNY 2021-05-08
Chemenu
CM152006-1g
1H-Pyrazolo[4,3-c]pyridin-3-amine
885271-06-7 95%
1g
$926 2021-08-05
Enamine
EN300-116159-2.5g
1H-pyrazolo[4,3-c]pyridin-3-amine
885271-06-7 95%
2.5g
$1088.0 2023-11-13
Enamine
EN300-116159-10.0g
1H-pyrazolo[4,3-c]pyridin-3-amine
885271-06-7 95%
10.0g
$3723.0 2023-02-18
Alichem
A029190003-25g
1H-Pyrazolo[4,3-c]pyridin-3-amine
885271-06-7 95%
25g
$3610.32 2023-08-31
TRC
H121430-100mg
1H-Pyrazolo[4,3-c]pyridin-3-amine
885271-06-7
100mg
$ 910.00 2022-06-04

1H-Pyrazolo4,3-cpyridin-3-amine 関連文献

1H-Pyrazolo4,3-cpyridin-3-amineに関する追加情報

Chemical Profile of 1H-Pyrazolo[4,3-c]pyridin-3-amine (CAS No. 885271-06-7)

1H-Pyrazolo[4,3-c]pyridin-3-amine, identified by its unique Chemical Abstracts Service (CAS) number 885271-06-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazolopyridine class, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications. The fused ring system of 1H-Pyrazolo[4,3-c]pyridin-3-amine presents a versatile scaffold for drug discovery, enabling modifications that can fine-tune its pharmacological properties.

The chemical structure of 1H-Pyrazolo[4,3-c]pyridin-3-amine consists of a pyrazole ring connected to a pyridine ring at the 4 and 3 positions, respectively, with an amine functional group at the 3-position of the pyrazole ring. This arrangement creates a molecule with potential interactions with various biological targets, including enzymes and receptors. The presence of both nitrogen atoms in the heterocyclic system enhances its ability to engage in hydrogen bonding and other non-covalent interactions, which are critical for drug-receptor binding affinity and specificity.

In recent years, there has been a growing interest in developing novel therapeutic agents based on pyrazolopyridine derivatives due to their demonstrated efficacy in preclinical studies. The amine functionality in 1H-Pyrazolo[4,3-c]pyridin-3-amine serves as a key site for further chemical modifications, allowing medicinal chemists to explore diverse pharmacophores. For instance, introduction of alkylation or acylation at the amine group can alter the solubility and metabolic stability of the compound, while maintaining or enhancing its biological activity.

One of the most compelling aspects of 1H-Pyrazolo[4,3-c]pyridin-3-amine is its potential as a lead compound in the development of drugs targeting inflammatory and immunomodulatory pathways. Studies have shown that pyrazolopyridine derivatives can modulate the activity of enzymes such as Janus kinases (JAKs), which play a crucial role in inflammatory responses. The amine group in 1H-Pyrazolo[4,3-c]pyridin-3-amine provides a scaffold for designing molecules that can selectively inhibit JAKs without significant off-target effects. This selectivity is essential for developing safe and effective therapeutic agents.

Furthermore, the structural features of 1H-Pyrazolo[4,3-c]pyridin-3-amine make it an attractive candidate for anticancer applications. Preclinical research has indicated that this compound can interfere with key signaling pathways involved in tumor growth and progression. For example, it may inhibit tyrosine kinases that are overexpressed in certain cancer types or modulate the activity of transcription factors that regulate cell cycle control. The ability to fine-tune the electronic properties of the molecule through structural modifications allows for the development of highly specific inhibitors targeting cancer cells while sparing healthy tissues.

The synthesis of 1H-Pyrazolo[4,3-c]pyridin-3-amine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazines and α-haloketones or α-bromoaldehydes to form the pyrazole ring system, followed by cyclization with pyridine derivatives to introduce the fused ring structure. The introduction of the amine group at the 3-position can be achieved through various methods, such as reductive amination or nucleophilic substitution reactions.

In terms of pharmacokinetic properties, 1H-Pyrazolo[4,3-c]pyridin-3-amine exhibits promising characteristics that make it suitable for further development into an oral therapeutic agent. Initial studies suggest good oral bioavailability and moderate metabolic stability, which are critical factors for drug efficacy. Additionally, its solubility profile can be optimized through structural modifications to enhance absorption and distribution within the body.

The potential therapeutic applications of 1H-Pyrazolo[4,3-c]pyridin-3-amine extend beyond inflammation and cancer biology. Emerging research indicates that this compound may have neuroprotective effects by modulating neurotransmitter systems or inhibiting oxidative stress pathways associated with neurodegenerative diseases. The ability to interact with multiple biological targets makes it a valuable scaffold for designing multitarget drugs that can address complex pathological processes.

As computational chemistry techniques advance, virtual screening methods are being increasingly employed to identify novel derivatives of 1H-Pyrazolo[4,3-c]pyridin-3-amine with enhanced biological activity. Molecular docking simulations allow researchers to predict how different structural analogs will interact with biological targets at an atomic level. This approach accelerates the drug discovery process by prioritizing promising candidates for experimental validation.

The future direction of research on 1H-Pyrazolo[4,3-c]pyridin-3-amine lies in exploring its potential as a prodrug or in combination therapies. By designing derivatives that release active species under specific physiological conditions or pairing it with other drugs that act on different pathways within a disease network, researchers aim to achieve synergistic effects that could lead to more effective treatments.

In conclusion,1H-Pyrazolo[4,3-c]pyridin-3-amine (CAS No. 885271-06-7) represents a structurally intriguing compound with significant therapeutic potential across multiple disease areas including inflammation,cancer,and neurodegenerative disorders,thanks largely to its versatile heterocyclic framework and reactive functional groups,particularly the amine moiety at position 3,which provides numerous opportunities for further chemical manipulation,drug optimization,and clinical translation,positioning it as a promising candidate for future pharmaceutical development,with continued research likely uncovering even more diverse applications,as computational tools become more sophisticated,and experimental methodologies advance,allowing researchers to fully exploit its synthetic possibilities,biological interactions,and therapeutic potential.

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